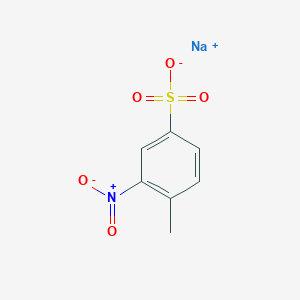

Sodium 4-methyl-3-nitrobenzenesulphonate

Description

BenchChem offers high-quality Sodium 4-methyl-3-nitrobenzenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-methyl-3-nitrobenzenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51591-66-3 |

|---|---|

Molecular Formula |

C7H6NNaO5S |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

sodium;4-methyl-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C7H7NO5S.Na/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

CFRODQVGSLQPJO-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Other CAS No. |

51591-66-3 |

Origin of Product |

United States |

Foundational & Exploratory

2-nitro-p-toluenesulfonic acid sodium salt synonyms and nomenclature

This technical guide is structured to provide clarity on the nomenclature, synthesis, and applications of 2-nitro-p-toluenesulfonic acid sodium salt , while explicitly resolving the common industrial confusion with its isomer, p-nitrotoluene-2-sulfonic acid (PNTSA).

Nomenclature, Synthesis, and Industrial Applications[1]

Part 1: Chemical Identity & Nomenclature Resolution

The Nomenclature Paradox In industrial organic chemistry, the name "2-nitro-p-toluenesulfonic acid" is frequently subject to ambiguity. It is critical to distinguish between the literal IUPAC structure derived from the name and the common industrial isomer (PNTSA) often discussed in similar contexts.

This guide focuses on the literal structure : Sodium 4-methyl-2-nitrobenzenesulfonate .

1.1 Identification Matrix[1][2]

| Feature | Target Compound (This Guide) | Common Isomer (PNTSA) |

| Common Name | 2-Nitro-p-toluenesulfonic acid sodium salt | p-Nitrotoluene-2-sulfonic acid sodium salt |

| Systematic Name | Sodium 4-methyl-2-nitrobenzenesulfonate | Sodium 2-methyl-5-nitrobenzenesulfonate |

| Structure | Nitro group is ortho to Methyl | Nitro group is para to Methyl |

| Parent Acid CAS | 65542-35-0 (Acid form) | 121-03-9 (Acid form) |

| Salt CAS | Varies by hydration/purity | 5258-64-0 |

| Key Precursor | p-Toluenesulfonic acid (p-TsOH) | p-Nitrotoluene (PNT) |

1.2 Structural Visualization (Graphviz)

Figure 1: Structural distinction between the target compound and its common industrial isomer.

Part 2: Synthesis & Production Logic

The synthesis of 2-nitro-p-toluenesulfonic acid sodium salt is a classic example of exploiting directing groups in electrophilic aromatic substitution.

2.1 Retrosynthetic Analysis

-

Parent Molecule: Toluene.

-

Step 1 (Sulfonation): Introduction of the sulfonic acid group. The methyl group directs ortho/para. Steric hindrance and reversibility favor the para product (p-Toluenesulfonic acid).

-

Step 2 (Nitration): Nitration of p-Toluenesulfonic acid.[3][4][5]

-

Methyl Group (C1): Activator, directs ortho (C2, C6).

-

Sulfonic Acid Group (C4): Deactivator, directs meta (C2, C6).

-

Convergence: Both groups direct the incoming nitro electrophile to the C2 position (ortho to methyl).

-

2.2 Experimental Protocol: Nitration of Sodium p-Toluenesulfonate

Objective: Selective mononitration of Sodium p-Toluenesulfonate to yield Sodium 4-methyl-2-nitrobenzenesulfonate.

Reagents:

-

Sodium p-toluenesulfonate (Starting Material)

-

Sulfuric Acid (98%, Solvent & Catalyst)

-

Nitric Acid (65-70%, Nitrating Agent)

-

Sodium Chloride (Salting out)

Workflow Diagram (Graphviz):

Figure 2: Step-by-step synthesis workflow for Sodium 4-methyl-2-nitrobenzenesulfonate.

Detailed Procedure:

-

Preparation: Charge a reactor with 98% Sulfuric Acid (3.0 eq). Cool to 15°C.

-

Dissolution: Slowly add Sodium p-toluenesulfonate (1.0 eq) with stirring. Ensure temperature remains < 25°C to prevent premature sulfonation/desulfonation.

-

Nitration: Prepare a mixed acid solution (HNO3/H2SO4). Add dropwise to the reactor.

-

Workup: Pour the reaction mass onto crushed ice.

-

Salting Out: Add saturated Sodium Chloride solution to the aqueous acid mixture. The common ion effect precipitates the target sodium salt.

-

Filtration: Filter the pale yellow precipitate and wash with brine (to prevent redissolution).

Part 3: Physicochemical Properties

| Property | Value / Description |

| Appearance | Pale yellow to off-white crystalline powder |

| Molecular Formula | C₇H₆NNaO₅S |

| Molecular Weight | 239.18 g/mol |

| Solubility | Highly soluble in hot water; moderately soluble in cold water; insoluble in non-polar solvents. |

| pH (1% aq. sol) | 6.0 - 8.0 (Neutral) |

| Stability | Stable under normal conditions. Hygroscopic. Avoid strong oxidizing agents. |

Part 4: Industrial Applications

While less ubiquitous than its isomer PNTSA (used for DSD acid), Sodium 4-methyl-2-nitrobenzenesulfonate serves specific niche roles in fine chemical synthesis.

4.1 Dye Intermediates (Acid Dyes)

The compound acts as a diazo component or coupling component precursor.

-

Reduction: Reduction of the nitro group yields 2-amino-p-toluenesulfonic acid (4-methyl-2-aminobenzenesulfonic acid).

-

Usage: This amino-sulfonic acid is a key intermediate for Acid Red and Direct Red dyes, providing water solubility via the sulfonate group and color tuning via the amine.

4.2 Pigment Synthesis

Used in the manufacturing of azo pigments where the specific ortho-nitro substitution pattern is required to influence the crystal packing and lightfastness of the final pigment.

4.3 Stabilizers

In specific polymerization reactions, nitro-aromatic sulfonates can act as inhibitors or retarders to control molecular weight distribution.

Part 5: Analytical Verification

To validate the identity of the synthesized compound and ensure it is not the PNTSA isomer:

-

1H NMR Spectroscopy (D2O):

-

Target (2-nitro-p-toluene): Look for a specific coupling pattern. The proton at C3 (between Nitro and Sulfonate) will appear as a doublet (small coupling) or singlet depending on resolution. The protons at C5 and C6 will show ortho-coupling.

-

Key Shift: The methyl group will be a singlet.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 3) / Acetonitrile gradient.

-

Differentiation: The 2-nitro isomer typically elutes at a different retention time than the 4-nitro isomer due to the "ortho effect" (hydrogen bonding between nitro and methyl protons) altering polarity.

-

Part 6: References

-

Chemical Identity & Synonyms:

-

Synthesis Mechanism (Nitration of Sulfonic Acids):

-

Source: Master Organic Chemistry. "Electrophilic Aromatic Substitutions: Nitration and Sulfonation."

-

URL:[Link]

-

Relevance: Explains the directing effects of sulfonate and methyl groups.

-

-

Industrial Context (Isomer Distinction):

-

General Properties of Nitro-Sulfonates:

-

Source: Fisher Scientific.[10] "Sodium 3-nitrobenzenesulfonate Safety Data Sheet."

-

Relevance: Provides safety and handling data for chemically similar nitrobenzenesulfonates.

-

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 2-NITRO-P-TOLUENESULFONIC ACID | 65542-35-0 [chemicalbook.com]

- 3. toluenesulfonic acid suppliers USA [americanchemicalsuppliers.com]

- 4. 62616-14-2 | 4-Chloro-2,6-dimethoxypyridine | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 2-Methyl-4-nitrobenzenesulfonic acid | C7H7NO5S | CID 113323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-ニトロベンゼンスルホン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CAS RN 127-68-4 | Fisher Scientific [fishersci.com]

Solubility of Sodium 4-methyl-3-nitrobenzenesulphonate in water vs organic solvents

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of Sodium 4-methyl-3-nitrobenzenesulphonate (CAS 51591-66-3). It is designed for researchers requiring precise data for process optimization, recrystallization, and formulation.

Executive Summary

Compound: Sodium 4-methyl-3-nitrobenzenesulphonate CAS: 51591-66-3 Common Aliases: Sodium 3-nitro-p-toluenesulfonate; 4-Methyl-3-nitrobenzenesulfonic acid sodium salt.[1] Core Application: Primary intermediate in the synthesis of stilbene dyes, oxidative stabilizer in textile printing, and electroplating additive.

Solubility Synopsis:

This compound exhibits a classic amphiphilic salt profile . The ionic sulfonate group (

-

Water: Highly Soluble (>200 g/L estimated).

-

Polar Organics (MeOH, EtOH): Moderately Soluble (Temperature-dependent).

-

Non-Polar Solvents (Hexane, Toluene): Insoluble.

Chemical Architecture & Solubility Thermodynamics

To predict and manipulate the solubility of CAS 51591-66-3, one must understand the competition between its functional groups.

Structural Determinants

-

Hydrophilic Head (

): The dominant driver for aqueous solubility. It forms strong ion-dipole interactions with water molecules, creating a hydration shell that overcomes the crystal lattice energy. -

Hydrophobic/Polar Core (Nitro-Toluene):

-

The Methyl group (

) at position 4 adds hydrophobicity, slightly reducing water solubility compared to the non-methylated analog (Ludigol). -

The Nitro group (

) at position 3 is highly polar but non-ionic. It enhances solubility in polar organic solvents (like acetone or lower alcohols) via dipole-dipole interactions.

-

Thermodynamic Mechanism

Dissolution is driven by the Gibbs Free Energy equation:

-

In Water: The process is entropy-driven (

) due to the disruption of the crystal lattice, though the hydration of the sodium ion orders the solvent. -

In Organic Solvents: The enthalpy of mixing (

) becomes the limiting factor. As the dielectric constant of the solvent drops (e.g., Water

Reference Solubility Data & Benchmarks

Note: While specific public solubility curves for CAS 51591-66-3 are proprietary, its behavior is bracketed by its two closest structural analogs: Sodium 3-nitrobenzenesulfonate (Ludigol) and Sodium p-toluenesulfonate (NaPTS).

Table 1: Comparative Solubility Benchmarks (at 25°C)

| Solvent | Analog 1: Sodium 3-nitrobenzenesulfonate (Ludigol) | Analog 2: Sodium p-toluenesulfonate (NaPTS) | Predicted Range for CAS 51591-66-3 |

| Water | ~250 g/L | ~818 g/L | 200 – 400 g/L |

| Methanol | Soluble | Soluble | Moderate Solubility |

| Ethanol | Soluble (lower than MeOH) | ~25 g/L | Low-Moderate (<50 g/L) |

| Acetone | Slightly Soluble | Slightly Soluble | Low |

| Diethyl Ether | Insoluble | Insoluble | Insoluble |

Data synthesized from standard industrial safety data and crystallographic studies [1, 2].

Visualization: Solubility Trends & Process Windows

The following diagram illustrates the "Solubility Window" for purification. The compound is best recrystallized by dissolving in hot water and adding an anti-solvent (Ethanol/Acetone) or cooling.

Caption: Solubility hierarchy and logical workflow for anti-solvent recrystallization.

Experimental Protocol: Precise Solubility Determination

Since industrial batches vary in purity (isomers/inorganic salts), you must validate the solubility of your specific lot. Use this Gravimetric Saturation Method .

Phase 1: Preparation

-

Drying: Dry the crude Sodium 4-methyl-3-nitrobenzenesulphonate at 105°C for 4 hours to remove surface moisture.

-

Solvent Selection: Prepare HPLC-grade Water, Methanol, and Ethanol.

Phase 2: Saturation Equilibrium

-

Excess Addition: In a jacketed glass vessel (controlled at 25°C), add solvent (e.g., 50 mL).

-

Incremental Loading: Add the compound in 1g increments while stirring at 400 RPM until undissolved solid remains visible (saturation point).

-

Equilibration: Stir for 24 hours to ensure thermodynamic equilibrium.

-

Note: Sulfonates can form supersaturated solutions easily. The long stir time breaks this metastable state.

-

Phase 3: Quantification (Gravimetric Analysis)

-

Filtration: Stop stirring and let settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed weighing dish.

-

Evaporation: Evaporate the solvent in a vacuum oven at 60°C (for organics) or 100°C (for water) until constant weight is achieved.

-

Calculation:

Where

Process Implications for Drug Development & Synthesis

Purification (Salting Out vs. Anti-Solvent)

-

Salting Out: Adding NaCl to an aqueous solution of this compound will precipitate it ("Common Ion Effect"). This is the standard industrial isolation method but leaves inorganic salt residues.

-

Anti-Solvent Crystallization: For pharmaceutical-grade purity, dissolve in minimal hot water and add Isopropanol (IPA) or Ethanol . The organic solvent lowers the dielectric constant, forcing the sulfonate salt to crystallize selectively, leaving organic impurities in the mother liquor.

Reaction Medium Selection

-

Nucleophilic Substitution: If reacting the nitro group, use Water/DMF mixtures . The sulfonate keeps the molecule in the aqueous phase, while the organic co-solvent solubilizes the nucleophile.

-

Reduction (Nitro to Amine): Best performed in Water or Aqueous Methanol using Iron/Acid or Catalytic Hydrogenation. The high water solubility ensures the substrate is fully available to the catalyst surface.

References

-

PubChem. (2025).[2] Sodium 3-nitrobenzenesulfonate (Ludigol) Compound Summary. National Library of Medicine. Available at: [Link]

-

OECD SIDS. (2005). SIDS Initial Assessment Report: Benzenesulfonic acid, 3-nitro-, sodium salt. UNEP Publications. Available at: [Link]

-

LookChem. (2024). Sodium p-toluenesulfonate Properties and Solubility Data. Available at: [Link]

Sources

Stability of nitro-toluenesulfonate salts under alkaline conditions

An In-Depth Technical Guide to the Stability of Nitro-toluenesulfonate Salts Under Alkaline Conditions

Abstract

This technical guide provides a comprehensive examination of the chemical stability of nitro-toluenesulfonate salts in alkaline environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of alkaline-mediated degradation, the kinetics and mechanisms involved, and the critical factors that influence reaction pathways. By integrating field-proven insights with established scientific literature, this guide offers a robust framework for designing and executing predictive stability studies. It includes detailed experimental protocols for forced degradation, discusses advanced analytical methodologies for monitoring degradation products, and provides visual aids to clarify complex mechanisms and workflows. The ultimate objective is to equip scientists with the necessary expertise to anticipate, control, and characterize the stability of molecules containing the nitro-toluenesulfonate moiety, ensuring the development of safe, effective, and stable pharmaceutical products.

Introduction: The Significance of Nitro-toluenesulfonate Stability

Nitro-toluenesulfonate salts are a class of organic compounds frequently encountered in the pharmaceutical industry. They may be utilized as counterions for basic active pharmaceutical ingredients (APIs), intermediates in complex syntheses, or process-related impurities.[1] Given their prevalence, a thorough understanding of their chemical stability is paramount. The behavior of these salts under various pH conditions, particularly in alkaline environments, is a critical quality attribute that can impact manufacturing processes, formulation strategies, and the overall safety and efficacy of a drug product.[2]

Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[3][4] Alkaline stress conditions are a mandatory component of these studies as mandated by regulatory bodies like the ICH.[5] Insights gained from these investigations are crucial for:

-

Elucidating Degradation Pathways: Understanding the likely chemical transformations the molecule may undergo.[2]

-

Developing Stability-Indicating Methods: Ensuring analytical methods can accurately separate and quantify the parent compound from its degradation products.[3]

-

Informing Formulation and Packaging Decisions: Selecting excipients and packaging that minimize degradation and ensure product integrity over its shelf life.[2]

This guide provides the foundational knowledge and practical protocols to investigate the stability of nitro-toluenesulfonate salts under alkaline stress.

The Chemical Landscape: Mechanisms of Alkaline Degradation

The degradation of nitro-toluenesulfonate salts in an alkaline medium is a multifaceted process, primarily driven by the nucleophilic attack of hydroxide ions (OH⁻). The reaction can proceed through several potential pathways, influenced by the electronic effects of the nitro group and the inherent reactivity of the sulfonate ester functional group.

Hydrolysis of the Sulfonate Ester

The hydrolysis of sulfonate esters has been a subject of considerable mechanistic debate, with evidence supporting both concerted and stepwise pathways.[6][7]

-

Concerted Mechanism (SN2-like): This pathway involves a single transition state where the hydroxide ion attacks the electrophilic sulfur atom, leading to the simultaneous cleavage of the sulfur-oxygen bond. Computational and experimental data for some aryl sulfonates suggest a concerted pathway with an early transition state and minimal bond cleavage to the leaving group.[6][8]

-

Stepwise Mechanism (Addition-Elimination): This mechanism posits the formation of a transient, pentacoordinate sulfur intermediate (a trigonal bipyramidal species) following the nucleophilic attack of the hydroxide ion.[7][9] This intermediate then collapses, expelling the leaving group.

The presence of the electron-withdrawing nitro group on the toluene ring increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to non-nitrated analogs.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring towards nucleophilic attack. Under sufficiently alkaline conditions, the hydroxide ion can directly attack the electron-deficient carbons of the benzene ring. This process often involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[9][10] Subsequent elimination of the sulfonate group would lead to the formation of a nitrophenolate derivative.

Reactions Involving the Methyl Group

A third, less common pathway involves the initial abstraction of a proton from the methyl group by the strong base (OH⁻). This would form a carbanion, which could potentially initiate a cascade of further reactions. Studies on the alkaline hydrolysis of 2,4,6-trinitrotoluene (TNT) have suggested that the formation of a TNT anion via methyl proton abstraction is a possible initial step in its degradation pathway.[10][11]

The following diagram illustrates the primary competing degradation pathways.

Caption: Potential degradation pathways for nitro-toluenesulfonate under alkaline conditions.

Core Directive: Designing a Robust Forced Degradation Study

A well-designed forced degradation study provides invaluable data on a molecule's intrinsic stability.[2] The goal is not complete degradation but to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the resulting impurities without generating secondary or unrealistic degradation products.[5]

Key Experimental Parameters

The rate and outcome of alkaline degradation are highly dependent on several experimental variables.

| Parameter | Influence on Stability | Typical Conditions for Stress Testing | Rationale & Causality |

| Alkalinity (pH) | The primary driver of degradation. The reaction rate is typically dependent on the hydroxide ion concentration. | 0.1 M to 1.0 M NaOH or KOH.[5][12] | A higher concentration of the nucleophile (OH⁻) directly increases the rate of hydrolysis and other base-mediated reactions according to reaction kinetics principles. |

| Temperature | Increases the reaction rate. Governed by the Arrhenius equation. | Room Temperature (initial trial), then elevated to 50-70°C if no degradation is observed.[12] | Higher temperatures provide the necessary activation energy for the reaction to proceed at an accelerated rate, allowing for shorter experimental timelines. |

| Time | The duration of exposure to stress conditions determines the extent of degradation. | Multiple time points (e.g., 0, 2, 4, 8, 24 hours) are sampled to understand the degradation kinetics. | Kinetic analysis requires concentration data at various time intervals to determine the reaction order and rate constant.[11] |

| Concentration | The initial concentration of the nitro-toluenesulfonate salt. | Typically 1 mg/mL, but can be based on the concentration in the final drug product.[5] | Ensures that degradation products are formed at levels sufficient for detection and characterization by analytical methods. |

| Co-solvents | Used for compounds with poor aqueous solubility. | Acetonitrile, methanol, or other inert solvents that do not degrade under the experimental conditions.[12] | The choice of co-solvent is critical to ensure the drug substance is fully dissolved, allowing for homogenous reaction kinetics. The solvent itself must be stable to avoid introducing new impurities. |

Experimental Protocol: Alkaline Hydrolysis Stress Test

This protocol provides a self-validating system for assessing stability under alkaline conditions.

Objective: To generate potential degradation products of a nitro-toluenesulfonate salt under alkaline stress for identification and for the development of a stability-indicating analytical method.

Materials:

-

Nitro-toluenesulfonate salt (API or intermediate)

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Volumetric flasks, pipettes, and vials

-

HPLC-grade water and acetonitrile (or other suitable solvent)

-

pH meter or pH strips

-

Water bath or heating block

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the nitro-toluenesulfonate salt in a suitable solvent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL. This is the "Stock Solution".

-

-

Initiation of Degradation:

-

Transfer a known volume of the Stock Solution to a reaction vial.

-

Add an equal volume of 0.1 M NaOH. For more robust compounds, 1.0 M NaOH may be used. This is the "Test Sample".

-

Prepare a "Control Sample" by adding an equal volume of water instead of NaOH. This helps to distinguish between alkaline-induced degradation and simple aqueous hydrolysis.

-

-

Incubation:

-

Place both the Test and Control samples in a water bath set to a controlled temperature (e.g., 60°C).[12]

-

Start a timer immediately.

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the Test Sample.

-

-

Quenching the Reaction:

-

Immediately add an equivalent molar amount of HCl to the withdrawn aliquot to neutralize the NaOH and stop the degradation reaction.[10][11] For example, if you took a 1 mL aliquot from a solution made with 0.1 M NaOH, add the appropriate volume of 0.1 M HCl to reach a neutral pH. This step is critical for preventing further degradation post-sampling.

-

-

Analysis:

-

Analyze the quenched samples, the control sample, and an untreated "Time Zero" sample of the Stock Solution using a suitable analytical method (e.g., HPLC-UV).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the Time Zero and Control samples.

-

Calculate the percentage of degradation of the parent peak.

-

Identify any new peaks, which represent potential degradation products.

-

Caption: Experimental workflow for an alkaline forced degradation study.

Analytical Integrity: Monitoring and Characterizing Degradation

The selection of appropriate analytical techniques is fundamental to the success of any stability study. The primary goal is to employ a "stability-indicating" method capable of separating the parent compound from all potential degradation products.

| Analytical Technique | Application in Stability Studies | Advantages | Limitations |

| HPLC-UV | Primary tool for quantification of the parent compound and detection of degradation products.[13] | Robust, reproducible, widely available, and provides excellent quantitative data.[13] | Provides limited structural information; co-elution of impurities can be a challenge. |

| LC-MS | Identification and structural elucidation of unknown degradation products.[14] | Provides molecular weight and fragmentation data, enabling confident identification of impurities. | More complex instrumentation; matrix effects can suppress ionization and affect quantification. |

| GC-MS | Analysis of volatile or semi-volatile degradation products.[15][16] | Excellent for separating and identifying volatile compounds that may not be amenable to LC. | Not suitable for non-volatile salts or thermally labile compounds. |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Provides unambiguous structural information of purified compounds. | Requires isolation of the impurity in sufficient quantity and purity; low sensitivity. |

For a comprehensive analysis, a combination of HPLC-UV for routine quantification and LC-MS for peak identification is the industry standard. The UV detector wavelength should be chosen carefully to ensure adequate detection of both the parent compound and potential degradation products, which may have different chromophores.

Conclusion

The stability of nitro-toluenesulfonate salts under alkaline conditions is a complex interplay of competing reaction mechanisms, including sulfonate ester hydrolysis and nucleophilic aromatic substitution. A systematic approach to forced degradation, as outlined in this guide, is essential for any scientist working with these molecules. By carefully controlling experimental parameters such as pH, temperature, and time, and by employing robust, stability-indicating analytical methods, researchers can confidently elucidate degradation pathways, identify potential impurities, and build a comprehensive stability profile. This knowledge is not merely an academic exercise; it is a foundational pillar of rational drug development, ensuring the creation of stable, safe, and effective medicines.

References

- King, A. D. An E2 mechanism for the alkaline hydrolysis of tolune-α-sulphonate esters of acidic phenols.

- Pennington, J. C., et al. Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology.

- Al-Aribi, H., et al. Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene.

- PrepChem. Synthesis of 5-nitro-o-toluenesulfonic acid sodium salt. PrepChem.com.

- Truce, W. E., & Liu, L. K. A Comparative Study of the Alkaline Hydrolysis of o-Hydroxy-α-toluenesulfonic Acid Sultone and Phenyl α-Toluenesulfonate. Journal of the American Chemical Society.

- Al-Aribi, H., et al.

- Trapido, M., et al. Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry.

- Duarte, F., et al.

- Duarte, F., et al.

- Anonymous. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- B.D.E. ortho nitration of p-toluenesulfonic acid(QUESTIONS). Sciencemadness Discussion Board.

- Cowley, D. J., et al. Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. Journal of the Chemical Society B: Physical Organic.

- Duarte, F., et al.

- Bhaskar, R. D., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

- Anonymous.

- Girolami, G. S., et al. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - Illinois.

- Grosse, S., et al. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. ThermoFisher.

- Kumar, V., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Anonymous. p-Nitrotoluene-o-sulfonic acid. ChemScene.

- Thumpassery, A. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Kumar, A., et al. p-Toluenesulfonic Acid Catalyzed Regiospecific Nitration of Phenols with Metal Nitrates.

- Anonymous. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.

- Ramu, G., et al. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.

- Whitmore, F. C., & Hamilton, F. H. p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.

- Kumar, A. P., et al. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC.

- Anonymous. ANALYTICAL METHODS.

- Ferris, J. P., & Orgel, L. E. Aminomalonitrile and method of preparation thereof.

Sources

- 1. US3670007A - Aminomalonitrile and method of preparation thereof - Google Patents [patents.google.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. ijmr.net.in [ijmr.net.in]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate from p-toluenesulfonic acid

Executive Summary

This application note details the protocol for synthesizing Sodium 4-methyl-3-nitrobenzenesulphonate (also known as Sodium 2-nitro-p-toluenesulfonate; CAS: 51591-66-3) from p-Toluenesulfonic acid (PTSA) . This compound is a critical intermediate in the manufacture of stilbene dyes, optical brighteners, and pharmaceutical precursors.

The synthesis utilizes an Electrophilic Aromatic Substitution (EAS) mechanism where the directing effects of the methyl (activating, ortho-/para-) and sulfonic acid (deactivating, meta-) groups reinforce substitution at the 2-position (ortho to methyl). This guide provides a scalable, self-validating protocol emphasizing thermal control and safety.

Chemical Principles & Mechanism[1][2]

Regioselectivity Analysis

The starting material, p-Toluenesulfonic acid, contains two substituents on the benzene ring:

-

Methyl Group (-CH₃) at Position 1: Weakly activating, ortho-/para-directing.

-

Sulfonic Acid Group (-SO₃H) at Position 4: Strongly deactivating, meta-directing.

Targeting Logic:

-

The position ortho to the methyl group (Position 2) is also meta to the sulfonic acid group.

-

Both directing effects align to favor substitution at Position 2.

-

Position 3 is sterically hindered by the sulfonate and electronically disfavored (meta to methyl, ortho to sulfonate).

Reaction Scheme Visualization (DOT)

Figure 1: Reaction pathway showing the formation of the active nitronium electrophile and the subsequent regioselective substitution.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazards |

| p-Toluenesulfonic acid monohydrate | >98% | Substrate | Corrosive, Irritant |

| Sulfuric Acid | 98% (Conc.) | Solvent/Catalyst | Corrosive, Oxidizer |

| Nitric Acid | 65-70% | Nitrating Agent | Corrosive, Oxidizer |

| Sodium Chloride | Technical | Salting Out Agent | Irritant |

| Sodium Carbonate | Anhydrous | Neutralization (Optional) | Irritant |

| Ice/Water | Distilled | Quenching | N/A |

Equipment

-

Reactor: 3-neck round-bottom flask (glass) equipped with a mechanical stirrer (Teflon blade).

-

Temperature Control: Ice/Salt bath (cooling) and Oil bath (heating).

-

Addition: Pressure-equalizing addition funnel.

-

Monitoring: Internal thermometer (must read -10°C to 110°C).

Safety Protocol (Critical)

DANGER: Nitration reactions are highly exothermic. Runaway reactions can lead to thermal decomposition or explosion.

-

Exotherm Management: Never add Nitric Acid all at once. The addition rate must be controlled by the internal temperature, not a timer.

-

Acid Handling: "Always add acid to water" rule applies during quenching. However, in the reaction setup, we add Nitric Acid to the Sulfuric Acid solution.

-

PPE: Full face shield, acid-resistant gloves (butyl rubber or heavy nitrile), and lab coat are mandatory.

-

Ventilation: Perform all operations in a functioning fume hood to capture NOₓ fumes.

Experimental Protocol

Phase 1: Preparation of Mixed Acid

-

In a separate beaker, cool 30 mL of conc. H₂SO₄ to 0-5°C.[1]

-

Slowly add 25 mL of conc. HNO₃ (approx.[2] 1.1 eq) to the sulfuric acid with gentle stirring.

-

Keep this "Mixed Acid" solution on ice until use.

Phase 2: Nitration

-

Dissolution: In the main reactor, dissolve 50 g of p-Toluenesulfonic acid (PTSA) in 50 mL of conc. H₂SO₄ .[1][2][3][4]

-

Note: Slight warming (up to 40°C) may be required to dissolve PTSA fully, but cool back down before nitration.

-

-

Cooling: Cool the PTSA/H₂SO₄ solution to 10°C .

-

Addition: Transfer the Mixed Acid (from Phase 1) to the addition funnel.

-

Reaction: Add the Mixed Acid dropwise to the reactor.

-

Control Point: Maintain internal temperature between 15°C and 20°C . Stop addition if temp exceeds 25°C.

-

Observation: The solution will darken; brown NO₂ fumes may evolve if temp spikes (undesirable).

-

-

Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

-

Finishing: Heat the mixture to 50°C for 30 minutes to ensure complete conversion of the mono-nitro product. Do not exceed 60°C to prevent dinitration.

Phase 3: Isolation (Salting Out)

-

Quenching: Prepare 200 g of crushed ice in a 1L beaker. Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Result: A clear to slightly yellow acidic solution is obtained.

-

-

Salting Out: While the solution is still cold (<20°C), add 100 g of solid Sodium Chloride (NaCl) in portions.

-

Crystallization: Stir for 30 minutes. A heavy precipitate of Sodium 4-methyl-3-nitrobenzenesulphonate will form.

-

Filtration: Filter the solid using a Buchner funnel. Press the cake firmly to remove mother liquor (contains spent acid).

-

Washing: Wash the filter cake with 50 mL of saturated NaCl solution (cold). Do not wash with pure water, as the product is water-soluble.

Phase 4: Purification

-

Recrystallization: Dissolve the crude wet cake in the minimum amount of boiling water (approx. 100-150 mL).

-

Clarification: If the solution is dark, treat with activated charcoal (1 g) and filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

-

Drying: Collect the pale yellow crystals/needles and dry in a vacuum oven at 60°C.

Process Workflow (DOT)

Figure 2: Step-by-step operational workflow for the synthesis.[7][8]

Results & Analysis

Expected Data

| Parameter | Specification |

| Appearance | Pale yellow needles or crystalline powder |

| Yield (Typical) | 75 - 85% |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in water; Insoluble in ether/benzene |

| Identity Verification | ¹H NMR (D₂O): Signals for 3 aromatic protons (ABX system) and 1 methyl singlet. |

Troubleshooting Guide

-

Low Yield: Often caused by washing the filter cake with pure water instead of brine (saturated NaCl). The product is highly water-soluble.

-

Oily Product: Indicates incomplete nitration or presence of isomers. Ensure the digestion step at 50°C is performed.

-

Dark Color: Oxidation byproducts. Use activated charcoal during recrystallization.

References

-

Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic nitration mechanisms).[4]

-

BenchChem. (2025).[1] Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. (Referenced for nitration conditions of toluene derivatives).[5][1][2][9][10][11]

-

ScienceMadness. (2020). Ortho nitration of p-toluenesulfonic acid. (Discussion on practical isolation techniques).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23674661, Sodium 4-methyl-3-nitrobenzenesulfonate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. spegroup.ru [spegroup.ru]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]

- 7. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]

- 8. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]

- 9. US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

- 10. EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]

- 11. US3196186A - Nitration of toluene in the presence of an aromatic sulfonic acid - Google Patents [patents.google.com]

Application Note: Regioselective Nitration of Sodium p-Toluenesulfonate

Topic: Nitration protocols for p-toluenesulfonic acid sodium salt Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details the protocol for the regioselective mononitration of sodium p-toluenesulfonate (Na-pTSA) to synthesize sodium 2-nitro-p-toluenesulfonate (also known as sodium 4-methyl-2-nitrobenzenesulfonate). Unlike simple toluene nitration, the presence of the sulfonate group (

Introduction & Mechanistic Rationale

Chemical Context

Sodium p-toluenesulfonate is a widely available hydrotrope and intermediate. Its nitration is a classic Electrophilic Aromatic Substitution (EAS), but it presents a unique "push-pull" directing conflict that actually resolves synergistically:

-

Methyl Group (

): Weakly activating, ortho-/para-directing. -

Sulfonate Group (

in acid): Strongly deactivating, meta-directing.

Since the substituents are para to each other:

-

Position 2 (Ortho to Methyl): Activated by Methyl, Meta to Sulfonate (Reinforced direction).

-

Position 3 (Meta to Methyl): Deactivated by Methyl (steric/electronic), Ortho to Sulfonate (Sterically hindered).

Critical Challenges

-

Desulfonation (Ipso-substitution): High temperatures (>50°C) or excess nitric acid can cause the nitro group to displace the sulfonate group, yielding nitrotoluenes (safety hazard).

-

Solubility: The starting material is a salt.[1][2][3] It must be fully solubilized in the acid medium to ensure homogenous kinetics and prevent "hot spots" that lead to runaways.

-

Exothermicity: The generation of the nitronium ion (

) and the nitration event are both highly exothermic.

Reaction Scheme

Figure 1: Mechanistic pathway for the nitration of Na-pTSA. The reaction proceeds via the formation of a nitronium ion which attacks the position ortho to the methyl group.

Safety & Hazard Analysis (SHE)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Thermal Runaway | Nitration is exothermic ( | Strict Temperature Control: Maintain |

| Chemical Burns | Oleum or Conc. | Wear butyl rubber gloves, face shield, and acid-resistant apron. |

| Explosion Risk | Formation of unstable dinitro- or trinitro- species if stoichiometry is wrong. | Stoichiometric Control: Limit |

| Toxic Gas | Evolution of | Perform exclusively in a functioning fume hood. |

Reagents & Equipment

Reagents

-

Sodium p-toluenesulfonate (Na-pTSA): >98% purity, dry powder.

-

Sulfuric Acid (

): 98% concentrated (Solvent & Catalyst). -

Nitric Acid (

): 70% (Standard) or fuming (90%+) if anhydrous conditions are required (Standard 70% is sufficient for this protocol). -

Sodium Chloride (NaCl): For salting out.

-

Sodium Carbonate (

): For neutralization. -

Ice: Crushed, for quenching.

Equipment

-

3-Neck Round Bottom Flask (equipped with thermometer, addition funnel, and mechanical stirrer). Note: Magnetic stirring is often insufficient due to viscosity.

-

Ice/Salt Bath (-10°C capability).[4]

-

Vacuum Filtration Setup (Buchner funnel).

Experimental Protocol: Mixed Acid Nitration

This protocol is designed for a 100 mmol scale.

Phase 1: Preparation of Nitrating Agent

-

In a separate beaker, cool 20 mL of Conc.

to 0–5°C. -

Slowly add 4.8 mL of 70%

(approx. 75 mmol, slight excess calculated later) to the sulfuric acid with gentle stirring.-

Note: Pre-mixing the acids dissipates the heat of mixing (

hydration) before it sees the substrate.

-

Phase 2: Substrate Dissolution

-

Charge the 3-neck flask with 30 mL of Conc.

. -

Cool to 10°C.

-

Add 19.4 g (100 mmol) of Sodium p-toluenesulfonate in small portions via a powder funnel.

-

Observation: The mixture will be thick.[4] Stir vigorously until a homogenous suspension/solution is achieved. The sodium salt will convert to the acid form in situ, generating

.

-

Phase 3: Controlled Nitration

-

Cool the substrate mixture to 0–5°C .

-

Transfer the Mixed Acid (from Phase 1) to the addition funnel.

-

Dropwise Addition: Add the acid mixture slowly over 45–60 minutes .

-

CRITICAL LIMIT: Do not allow the internal temperature to exceed 15°C . If it spikes, stop addition immediately.

-

-

Post-Addition Stirring: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours .

-

QC Check: Take a small aliquot, quench in water, and check by TLC (Silica, EtOAc:MeOH 9:1) or HPLC to ensure consumption of starting material.

-

Phase 4: Quenching & Isolation (Salting Out)

-

Prepare a beaker with 100 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with stirring.

-

Result: A clear to slightly yellow solution should form. If a precipitate forms immediately, it may be the sulfonic acid product.

-

-

Salting Out: Add 30 g of solid NaCl to the aqueous solution and heat gently to dissolve (if needed), then cool to 0°C.

-

Crystallization: Let stand at 0–4°C for 4 hours. The product will crystallize as the sodium salt.[1][7]

-

Filtration: Filter the solid precipitate.

-

Wash: Wash the cake with ice-cold saturated NaCl solution (2 x 20 mL) followed by a small amount of ice-cold ethanol (to remove acid traces).

-

Drying: Dry in a vacuum oven at 50°C.

Process Monitoring & Quality Control

| Parameter | Method | Acceptance Criteria |

| Reaction Progress | HPLC (C18 Column, Phosphate Buffer/MeCN) | < 1.0% Residual Na-pTSA |

| Regioselectivity | Distinct doublet for H-3 (ortho to sulfonate) and singlet for H-6 (ortho to methyl/nitro). Absence of symmetric signals implies no para-nitration (impossible here) or 3-nitro isomer. | |

| Purity | HPLC Purity | > 98.0% Area |

| Water Content | Karl Fischer | Product is often a hydrate (check for dihydrate). |

NMR Interpretation (Expected)

- 2.60 ppm (s, 3H): Methyl group (deshielded by ortho-nitro).

- 7.60 ppm (d, 1H): Proton at C5.

- 7.85 ppm (d, 1H): Proton at C6.

- 8.10 ppm (s, 1H): Proton at C3 (most deshielded due to ortho-sulfonate and meta-nitro).

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of Sodium 2-nitro-p-toluenesulfonate.

Troubleshooting Guide

Issue 1: Low Yield / No Precipitate

-

Solution: Increase the concentration of

ions during isolation. Use saturated brine for washing. Do not use pure water for washing.

Issue 2: Formation of Oil instead of Solid

-

Cause: Presence of dinitrotoluene impurities or insufficient neutralization.

-

Solution: Re-dissolve in hot water, treat with activated charcoal to remove organic impurities, and re-crystallize with slow cooling.[8]

Issue 3: Runaway Temperature

-

Cause: Addition of acid too fast.

-

Solution: Stop addition.[4] Add external dry ice to the bath. Ensure mechanical stirring is effective (viscosity management).

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[6] Longman Scientific & Technical, 1989. (General Nitration Procedures).

-

Booth, G. "Nitro Compounds, Aromatic." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.

- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.

-

ScienceMadness Discussion. "Ortho nitration of p-toluenesulfonic acid." (Community verification of salt-based nitration protocols).

-

PrepChem. "Synthesis of Sodium p-toluenesulfonate derivatives." (General handling of pTSA salts).

Sources

- 1. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 2. kajay-remedies.com [kajay-remedies.com]

- 3. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WO2003011810A1 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]

- 7. spegroup.ru [spegroup.ru]

- 8. CN104262210A - Method for extracting sodium p-toluenesulfonate from tiamulin synthesis wastewater - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate via Sulfonation of o-Nitrotoluene

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate, a key intermediate in the pharmaceutical and dye industries. The synthesis involves the electrophilic aromatic sulfonation of o-nitrotoluene. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and offers critical insights into reaction optimization, safety considerations, and product characterization. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical, field-proven techniques to ensure a safe, efficient, and reproducible synthesis.

Theoretical Background and Mechanistic Insights

The sulfonation of o-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds by the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich aromatic ring of o-nitrotoluene.

1.1. The Electrophile: Oleum

The sulfonating agent of choice for this transformation is typically fuming sulfuric acid, also known as oleum. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[2] The high concentration of SO₃, a potent electrophile, makes oleum a much more effective sulfonating agent than concentrated sulfuric acid alone.

1.2. Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the sulfonation of o-nitrotoluene is governed by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the nitro group (-NO₂).

-

The Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect, making the ortho (positions 2 and 6) and para (position 4) positions more nucleophilic and thus more susceptible to electrophilic attack.

-

The Nitro Group (-NO₂): The nitro group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta (positions 3 and 5) as the most likely sites for substitution.

In o-nitrotoluene, the directing effects of both groups must be considered. The positions ortho and para to the methyl group are positions 3, 5, and 6. The positions meta to the nitro group are positions 4 and 6. The incoming electrophile will preferentially attack the positions that are activated by the methyl group and not strongly deactivated by the nitro group. Therefore, the primary products are the 4-sulfonated and 6-sulfonated isomers. For the synthesis of 4-methyl-3-nitrobenzenesulphonic acid, the sulfonation occurs at the position para to the methyl group and meta to the nitro group.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sulfonation of o-nitrotoluene and the subsequent conversion to its sodium salt.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |

| o-Nitrotoluene | C₇H₇NO₂ | 137.14 | >99% | Toxic, handle with care. |

| Oleum | H₂SO₄·xSO₃ | Variable | 20-30% free SO₃ | Highly corrosive. |

| Sodium Hydroxide | NaOH | 40.00 | - | For neutralization. |

| Ice | H₂O | 18.02 | - | For quenching the reaction. |

| Sodium Chloride | NaCl | 58.44 | - | For salting out the product. |

| Deionized Water | H₂O | 18.02 | - | For washing and recrystallization. |

2.2. Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath for temperature control.

-

Heating mantle.

-

Büchner funnel and flask for vacuum filtration.

-

Standard laboratory glassware.

2.3. Sulfonation of o-Nitrotoluene

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charging the Reactor: Charge the flask with 137.1 g (1.0 mol) of o-nitrotoluene.

-

Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

-

Addition of Oleum: Slowly add 160 mL of 20% oleum (a molar excess of SO₃) to the dropping funnel. Add the oleum dropwise to the stirred o-nitrotoluene over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-10 °C.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by taking a small aliquot of the reaction mixture, quenching it with ice, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.4. Work-up and Isolation of Sodium 4-methyl-3-nitrobenzenesulphonate

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.[2]

-

Neutralization: Slowly add a concentrated solution of sodium hydroxide with constant stirring and cooling until the pH of the solution is neutral (pH ~7). The neutralization of sulfonic acids with sodium hydroxide is a standard procedure.[3][4][5]

-

Salting Out: Add a saturated solution of sodium chloride to the neutralized solution to precipitate the sodium 4-methyl-3-nitrobenzenesulphonate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic impurities.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate.

Safety Precautions

3.1. Personal Protective Equipment (PPE)

-

Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.

-

A face shield is recommended when handling oleum.

3.2. Handling of Reagents

-

o-Nitrotoluene: This compound is toxic and a suspected carcinogen.[6] Handle it in a well-ventilated fume hood and avoid inhalation of vapors and skin contact.

-

Oleum: Oleum is extremely corrosive and reacts violently with water, releasing significant heat.[2] Always add oleum slowly to other reagents and never add water to oleum.[2] Handle it exclusively in a fume hood. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.[7]

3.3. Reaction Hazards

-

The sulfonation reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.

-

The reaction may produce toxic sulfur dioxide fumes. Ensure adequate ventilation.

3.4. Waste Disposal

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][9][10]

-

Acidic and basic aqueous waste should be neutralized before disposal.

Product Characterization

The final product, Sodium 4-methyl-3-nitrobenzenesulphonate, should be a white to off-white crystalline solid.[11] Proper characterization is essential to confirm its identity and purity.

4.1. Expected Analytical Data

While experimental data is always preferred, the following are the expected analytical characteristics for Sodium 4-methyl-3-nitrobenzenesulphonate based on its structure:

-

¹H NMR (D₂O):

-

A singlet for the methyl protons (~2.5 ppm).

-

Three aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR (D₂O):

-

A signal for the methyl carbon (~20 ppm).

-

Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonate groups.

-

-

FTIR (KBr pellet):

-

Characteristic strong and broad peaks for the sulfonate group (S=O stretching) around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

-

Strong peaks for the nitro group (N=O stretching) around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

-

-

Mass Spectrometry (ESI-):

-

The mass spectrum should show a prominent peak for the 4-methyl-3-nitrobenzenesulfonate anion at m/z = 216.0.

-

4.2. Purity Assessment

The purity of the final product can be assessed by:

-

Melting Point Determination: A sharp melting point indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity and identify any isomeric impurities.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure a molar excess of oleum is used. |

| Loss of product during work-up. | Ensure complete precipitation by adding sufficient NaCl. Avoid excessive washing of the filter cake. | |

| Dark-colored product | Formation of by-products due to high reaction temperature. | Maintain strict temperature control during the addition of oleum. |

| Oily product that does not solidify | Presence of unreacted o-nitrotoluene or isomeric impurities. | Ensure the reaction has gone to completion. Purify the product by recrystallization. |

Conclusion

The sulfonation of o-nitrotoluene provides an effective route for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The information provided in this guide serves as a robust foundation for the successful execution and optimization of this synthesis.

References

- BenchChem. (2025).

-

Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

- Google Patents. (1943).

- Google Patents. (1956).

- Chemists Corner. (2018). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide.

- PrepChem.com. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025).

- Efekto. (2024). Oleum.

- DecaChem. (2024). Oleum Safety Essentials: Protecting Workers and Ecosystems.

- Echemi. (2024). Chemistry behind Sodium Hydroxide and Sulfuric Acid Reaction.

- Sigma-Aldrich. (2025).

- CDH Fine Chemical. (n.d.).

- Bige Holding Kft. (n.d.).

- oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.

- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid.

- Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene.

- Pharmaffiliates. (n.d.). CAS No : 51591-66-3 | Product Name : 3-Nitro-4-methylbenzenesulfonic Acid Sodium Salt.

- PubChem. (n.d.).

- Master Organic Chemistry. (2017).

- Google Patents. (2006).

- Sigma-Aldrich. (n.d.).

- Google Patents. (1983).

- YouTube. (2020).

- ChemicalBook. (n.d.). 4-NITROBENZENESULFONIC ACID(138-42-1) 13C NMR spectrum.

- ChemicalBook. (n.d.).

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Ataman Kimya. (n.d.). METANITROBENZENE SULFONIC ACID, SODIUM SALT.

- TCI Chemicals. (n.d.).

- CymitQuimica. (n.d.). CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt.

- Santa Cruz Biotechnology. (n.d.).

- The Good Scents Company. (n.d.).

- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

- Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal.

- City of Citrus Heights. (n.d.). How to dispose of or recycle Solvent (full or partially full).

- Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID, SODIUM SALT.

- ACS Publications. (n.d.). Kinetic Study of o -Nitrotoluene Nitration in a Homogeneously Continuous Microflow.

- PubMed. (n.d.). o-Nitrotoluene.

Sources

- 1. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 4. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]

- 5. chemistscorner.com [chemistscorner.com]

- 6. bigeholding.hu [bigeholding.hu]

- 7. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]

- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 9. wm.com [wm.com]

- 10. How Do I Dispose of ..? | Citrus Heights, CA - Official Website [citrusheights.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Selective Oxidation of Sodium 4-methyl-3-nitrobenzenesulphonate: Synthesis of Functionalized Sulfobenzoic Precursors

Application Note: AN-OX-4M3NBS-01

Abstract & Strategic Significance

This application note details the controlled oxidation of Sodium 4-methyl-3-nitrobenzenesulphonate (4-M-3-NBS) to yield Sodium 4-carboxy-3-nitrobenzenesulfonate (also known as 2-nitro-4-sulfobenzoic acid sodium salt). This transformation is a critical entry point for synthesizing complex polysubstituted aromatic scaffolds used in water-soluble azo dyes, pharmaceutical intermediates, and metal-organic framework (MOF) ligands.

While the user’s request references "2-sulfoterephthalic acid precursors," it is chemically imperative to note that the direct oxidation of 4-M-3-NBS yields a sulfophthalic (1,2-dicarboxy) or sulfobenzoic derivative pattern depending on downstream functionalization. This protocol focuses on the primary oxidation of the methyl group to the carboxylic acid, providing a robust, scalable methodology using Potassium Permanganate (

Chemical Pathway & Mechanism[1]

The transformation involves the oxidation of a deactivated benzylic carbon. The presence of the electron-withdrawing nitro group (-

Reaction Scheme:

The reaction typically proceeds through the alcohol and aldehyde intermediates, which are rapidly oxidized to the carboxylate due to the high oxidizing potential of permanganate in alkaline media.

Pathway Visualization

Figure 1: Step-wise oxidation pathway from methyl-arene to benzoic acid derivative.

Experimental Protocol

Reagents & Equipment[2][3][4][5][6]

| Reagent / Material | CAS No.[1][2][3][4] | Grade | Role |

| Sodium 4-methyl-3-nitrobenzenesulphonate | 127-68-4 (Isomer ref) | >98% | Starting Material |

| Potassium Permanganate ( | 7722-64-7 | ACS Reagent | Oxidant |

| Sodium Carbonate ( | 497-19-8 | Anhydrous | pH Buffer (Alkaline) |

| Water | 7732-18-5 | Deionized | Solvent |

| Sulfuric Acid ( | 7664-93-9 | 20% v/v | Acidification |

| Equipment | Specs | Purpose | |

| Reactor | 3-Neck Round Bottom | Temp control & Addition | |

| Filtration | Buchner/Celite | Removal of |

Step-by-Step Methodology

Phase 1: Dissolution and Buffering

-

Charge a 500 mL 3-neck round-bottom flask with 100 mL of deionized water .

-

Add 10.0 g (~37 mmol) of Sodium 4-methyl-3-nitrobenzenesulphonate.

-

Add 2.0 g of Sodium Carbonate (

) to adjust pH to ~9–10. Note: Alkaline conditions promote the solubility of the starting material and the stability of the permanganate oxidation. -

Heat the solution to 80–85°C using an oil bath with magnetic stirring. Ensure complete dissolution.

Phase 2: Controlled Oxidation

5. Prepare a solution/slurry of 17.5 g (110 mmol, ~3 eq) of

- Observation: The purple color should disappear rapidly upon addition, turning brown (formation of

- Control: If the purple color persists for >1 minute, pause addition to prevent accumulation of oxidant which can lead to ring degradation.

- After complete addition, reflux the mixture at 95°C for 2–3 hours .

- Check reaction progress via HPLC (see Section 5) or TLC.

Phase 3: Work-up and Isolation

9. Filtration: Filter the hot reaction mixture through a Celite pad to remove the manganese dioxide (

Process Workflow Diagram

Figure 2: Operational workflow for the oxidative synthesis.

Analytical Controls & Validation

To ensure the integrity of the "Precursor" status, the product must be validated for the complete conversion of the methyl group to the carboxyl group without desulfonation.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 210 nm (Carboxyl) |

Interpretation:

-

Starting Material (Methyl): Elutes later (more hydrophobic).

-

Product (Carboxyl): Elutes earlier (more polar/hydrophilic).

-

Target Purity: >95% area integration.

Technical Note: The "2-Sulfoterephthalic" Context

The user requested precursors for 2-sulfoterephthalic acid (1,4-dicarboxy-2-sulfobenzene). The oxidation of 4-methyl-3-nitrobenzenesulphonate yields 2-nitro-4-sulfobenzoic acid (using the benzoic acid numbering priority).

To convert this product to a terephthalic acid derivative (1,4-dicarboxy), one must convert the Nitro group (-

-

Reduction: Nitro

Amine (using -

Diazotization: Amine

Diazonium salt ( -

Sandmeyer Reaction: Diazonium

Nitrile ( -

Hydrolysis: Nitrile

Carboxylic Acid.

Recommendation: If the strict target is 2-sulfoterephthalic acid, researchers often prefer sulfonating terephthalic acid directly or oxidizing 2-sulfo-p-xylene, as these routes avoid the complex nitro-to-carboxyl conversion [1, 2]. However, the nitro-sulfobenzoic acid product obtained here is a valuable "precursor" for azo-dye linkers and polyamide monomers where the nitro group is retained or reduced to an amine.

References

-

Direct Sulfonation Route: Preparation of 2-Sulfoterephthalic acid. PrepChem. (Derived from classic sulfonation of terephthalic acid with oleum). Link

-

Oxidation of Nitrotoluenes: A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem.[5][6] (General protocol for methyl-to-carboxyl oxidation on nitro-arenes). Link

-

Starting Material Data: Sodium 3-nitrobenzenesulfonate (Ludigol) and derivatives. (Context on the stability and reactivity of nitrobenzenesulfonates). Link

-

Analogous Industrial Process: Process for the preparation of 4-nitro-2-sulphobenzoic acid. EP0916653B1. (Industrial oxidation using Nitric Acid).[5][7][8] Link

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Sodium 3-Nitrobenzenesulfonate | 127-68-4 | TCI AMERICA [tcichemicals.com]

- 3. sodium m-nitrobenzenesulfonate, 127-68-4 [thegoodscentscompany.com]

- 4. 2-Nitro-4-sulfobenzoic Acid [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

Sodium 4-methyl-3-nitrobenzenesulphonate in herbicide synthesis pathways

Abstract

This application note details the synthetic utility of Sodium 4-methyl-3-nitrobenzenesulphonate (SMNBS) (CAS: 51591-66-3) as a high-value scaffold in the production of HPPD-inhibitor and Sulfonylurea herbicides.[1] We provide a validated protocol for the critical activation of the sulfonate moiety to the sulfonyl chloride, followed by downstream reduction pathways.[1] This guide addresses the solubility challenges inherent to the sodium salt and provides a self-validating quality control framework using HPLC and melting point determination.[1]

Introduction & Chemical Profile

Sodium 4-methyl-3-nitrobenzenesulphonate is a tri-substituted benzene derivative characterized by three distinct functional handles:

-

Sulfonate Group (

): A stable polar anchor that, upon activation, serves as a precursor to sulfonylureas, sulfonamides, or methyl sulfones (critical for bioactivity in herbicides like Topramezone and Mesotrione analogues).[1] -

Nitro Group (

): A masked amine.[1] Post-sulfonation reduction allows for diazonium coupling or heterocycle formation.[1] -

Methyl Group (

): Provides steric bulk and lipophilicity, essential for the herbicide's binding affinity to the target enzyme (e.g., 4-HPPD).[1]

Compound Identity:

-

CAS No: 51591-66-3 (Salt), 609-42-7 (Acid)[1]

-

Molecular Weight: 239.18 g/mol [2]

-

Appearance: Off-white to yellow crystalline powder[1]

Synthesis Pathway Analysis

The industrial utility of SMNBS relies on two primary divergent pathways:

-

Route A (Activation): Conversion to 4-methyl-3-nitrobenzenesulfonyl chloride (MNBSC) .[1] This is the gateway to sulfonamide herbicides.[1]

-

Route B (Reduction): Reduction to 4-amino-3-methylbenzenesulfonate .[1] This is often used in dye chemistry but also serves as a precursor for specific diazotization-dependent herbicides.[1]

Pathway Logic:

The sulfonate salt is chemically inert toward nucleophiles.[1] To couple this scaffold to a herbicide "warhead" (e.g., a pyrazole or triazine ring), the sulfonate must first be activated to the sulfonyl chloride using chlorinating agents like

Figure 1: Divergent synthesis pathways from SMNBS to agrochemical active ingredients.[1]

Detailed Protocol: Synthesis of 4-Methyl-3-Nitrobenzenesulfonyl Chloride (MNBSC)

This protocol describes the activation of the sodium salt using Phosphorous Pentachloride (

Safety Warning:

Materials & Reagents

| Reagent | Equiv. | Role |

| SMNBS (Dried) | 1.0 | Substrate |

| Phosphorous Pentachloride ( | 1.1 - 1.2 | Chlorinating Agent |

| Chlorobenzene | Solvent | Inert Carrier (High BP) |

| Ice Water | Excess | Quenching Agent |

Step-by-Step Methodology

-

Pre-Treatment (Critical):

-

Dry the SMNBS starting material in a vacuum oven at 80°C for 4 hours. Moisture content must be <0.5% to prevent

degradation.[1]

-

-

Reaction Setup:

-

Chlorination:

-

Cool the suspension to 10–15°C.[1]

-

Add

(1.15 equiv) portion-wise over 30 minutes. Note: Exothermic reaction. -

Once addition is complete, slowly ramp the temperature to 90–100°C.[1]

-

Maintain reflux for 3–4 hours.[1]

-

Endpoint Validation: Take a 0.1 mL aliquot, quench in methanol, and analyze by TLC (Silica, Hexane:EtOAc 7:3). Disappearance of the polar baseline spot indicates conversion.[1]

-

-

Work-up:

-

Cool the reaction mass to 25°C.

-

Pour the mixture slowly onto crushed ice (5 volumes) with vigorous stirring to hydrolyze excess

. -

Separate the organic layer (Chlorobenzene containing product).[1][3]

-

Wash the organic layer with cold water (

vol) followed by 5% -

Dry over anhydrous

.[1]

-

-

Isolation:

Figure 2: Experimental workflow for the chlorosulfonation of SMNBS.

Quality Control & Analytics

To ensure the intermediate is suitable for subsequent herbicide synthesis steps (e.g., amination), strict QC is required.[1]

Table 1: Specification for MNBSC Intermediate

| Parameter | Acceptance Criteria | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | HPLC (C18, ACN:Water Gradient) | |

| Melting Point | 96°C – 98°C | Capillary Method |

| Free Acid | Titration (NaOH) | |

| Moisture | Karl Fischer |

Self-Validating Check:

-

HPLC Retention Time Shift: The Sulfonyl Chloride is significantly less polar than the starting Sulfonate salt.[1] On a Reverse Phase C18 column, the product peak should shift to a later retention time (e.g., from 2.5 min to 8.5 min in a standard gradient).

Downstream Applications (Contextual)

-

Sulfonylurea Herbicides: The MNBSC intermediate is reacted with an amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) in the presence of a base to form the sulfonamide linkage.[1]

-

HPPD Inhibitors (e.g., Topramezone analogues): The sulfonyl chloride is reduced to the sulfinic acid (

) using

References

-

BASF SE. (2005).[1] Process for the preparation of (3-heterocyclyl-substituted benzoyl)pyrazoles.[1] US Patent 6,984,736.[1]

-

ChemicalBook. (2023).[1] Synthesis of Topramezone intermediates and reaction conditions.

-

PrepChem. (2022).[1] Synthesis of nitrobenzenesulfonyl chlorides via PCl5 chlorination.[1]

-

Fisher Scientific. (2021).[1] Safety Data Sheet: Sodium 3-nitrobenzenesulfonate.[1][4][5][1]

-

Organic Syntheses. (1928).[1] Orthanilic Acid and related sulfonyl chloride hydrolysis.[1] Org.[1][2][5][6] Synth. 1928, 8, 104.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Nitration of Sodium p-Toluenesulfonate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the nitration of sodium p-toluenesulfonate. Our goal is to move beyond standard protocols and provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction yield, and ensure the highest purity of your final product.

Part 1: Understanding the Core Chemistry

The nitration of sodium p-toluenesulfonate is a classic electrophilic aromatic substitution reaction. The success of this synthesis hinges on the controlled generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[1] This electrophile then attacks the electron-rich toluene ring. The directing effects of the substituents—the activating ortho, para-directing methyl group and the deactivating meta-directing sulfonate group—primarily steer the incoming nitro group to the position ortho to the methyl group.

Caption: The two-step mechanism of aromatic nitration.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.

Troubleshooting Common Issues

Question 1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the most likely causes?

Answer: Low yield is a frequent issue that can almost always be traced back to one of three critical parameters: the nitrating agent, temperature control, or reaction time.

-

Cause A: Ineffective Nitrating Agent. The concentration of the nitronium ion electrophile is paramount. If your mixed acid has been exposed to atmospheric moisture or if the concentrations of the stock acids are not sufficiently high, the generation of NO₂⁺ will be inadequate for the reaction to proceed efficiently.[1]

-

Solution:

-

Use High-Concentration Acids: Always use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Atmospheric moisture will quench the sulfuric acid and inhibit the formation of the nitronium ion.

-

-